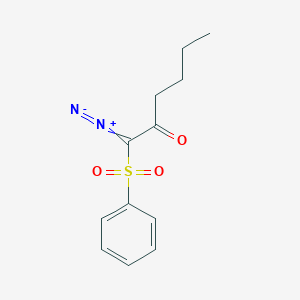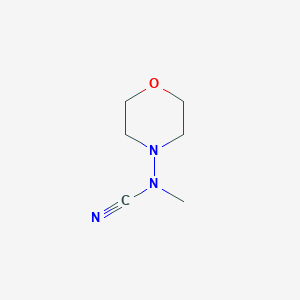
Methyl(morpholin-4-yl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(morpholin-4-yl)cyanamide is an organic compound characterized by the presence of a morpholine ring and a cyanamide group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and cyanamide, making it valuable in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(morpholin-4-yl)cyanamide can be synthesized through several methods. One common approach involves the reaction of morpholine with cyanogen chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(morpholin-4-yl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which methyl(morpholin-4-yl)cyanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyanamide group can act as a nucleophile, participating in various biochemical reactions. The morpholine ring provides additional stability and reactivity, allowing the compound to engage in multiple pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: Shares the morpholine ring but lacks the cyanamide group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl(morpholin-4-yl)cyanamide is unique due to its combination of the morpholine ring and cyanamide group. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .
By combining the properties of morpholine and cyanamide, this compound stands out as a versatile compound with significant potential in various fields of research and industry.
Propriétés
Numéro CAS |
113695-41-3 |
|---|---|
Formule moléculaire |
C6H11N3O |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
methyl(morpholin-4-yl)cyanamide |
InChI |
InChI=1S/C6H11N3O/c1-8(6-7)9-2-4-10-5-3-9/h2-5H2,1H3 |
Clé InChI |
QWNWYIUXUQCBIY-UHFFFAOYSA-N |
SMILES canonique |
CN(C#N)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



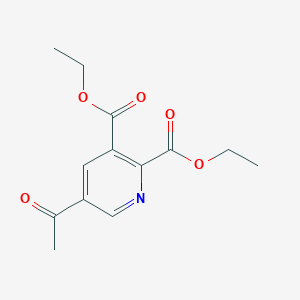
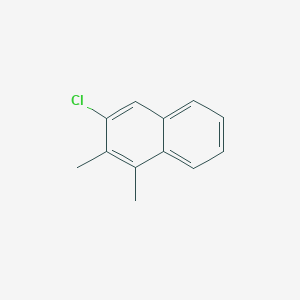
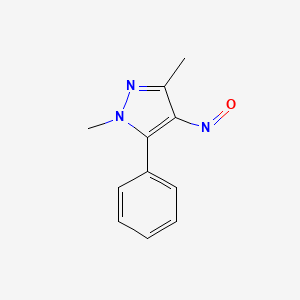
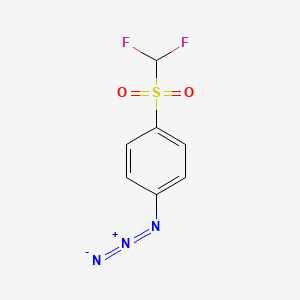

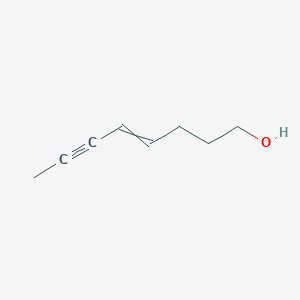
![4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile](/img/structure/B14295370.png)
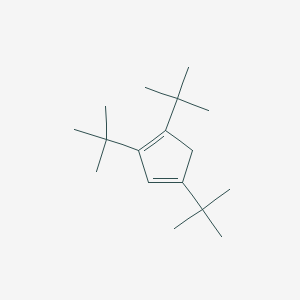

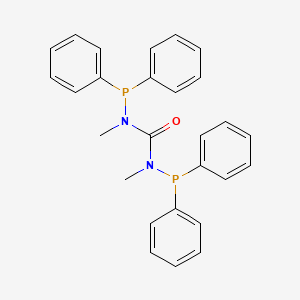
![2-[(Nona-4,6-dien-1-yn-3-yl)oxy]oxane](/img/structure/B14295392.png)
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
